molecular formula C23H16BrFN2O3 B15081400 Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-68-1

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15081400
CAS No.: 302912-68-1
M. Wt: 467.3 g/mol
InChI Key: VGPZGEJDFYEXCO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative featuring a 3-bromophenyl substituent at position 3, a 4-fluorobenzoyl group at position 7, and an ethyl carboxylate moiety at position 3.

Properties

CAS No.

302912-68-1

Molecular Formula

C23H16BrFN2O3

Molecular Weight

467.3 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrFN2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-17(25)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3

InChI Key

VGPZGEJDFYEXCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multiple steps, starting from the construction of the pyrrolo[1,2-c]pyrimidine core. One common method involves the use of a metal-free consecutive chemoselective double cyanation reaction, which provides good yields and functional group tolerance . The reaction mechanism includes a sequence of cyano-addition, migration, and aromatization to form the pyrrole skeleton .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three primary functional groups:

  • Ethyl ester at position 5: Susceptible to hydrolysis, transesterification, or nucleophilic substitution.

  • 3-bromophenyl substituent : Enables cross-coupling reactions (e.g., Suzuki, Ullmann).

  • 4-fluorobenzoyl group : Participates in electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorobenzoyl moiety undergoes EAS at activated positions, with bromine and fluorine directing incoming electrophiles. Reported reactions include:

Reaction Type Conditions Outcome Yield
NitrationHNO₃/H₂SO₄, 0°CNitro group at para to fluorine65–72%
Halogenation (Cl)Cl₂, FeCl₃, CH₂Cl₂Chlorination at ortho to benzoyl carbonyl58%

3.1. Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH/EtOH/H₂O (reflux, 6 h) → Carboxylic acid derivative (quantitative yield).

  • Acidic hydrolysis : HCl/MeOH (60°C, 12 h) → Partial degradation observed due to pyrrolo-pyrimidine core instability.

3.2. Suzuki-Miyaura Coupling

The 3-bromophenyl group participates in Pd-catalyzed cross-coupling:

python
Conditions: Pd(PPh₃)(5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h Aryl boronic acid (1.2 eq) → Biaryl product (7885% yield) [1]

Redox Behavior

Electrochemical studies via cyclic voltammetry (CV) reveal quasi-reversible redox processes:

Peak Potential (V vs. Ag/AgCl) Process Reversibility
1a-1.25Reduction of benzoyl groupQuasi-reversible
2c+0.98Oxidation of pyrrole ringIrreversible

Scan rate studies (0.1–1 V/s) confirm diffusion-controlled kinetics for reduction peaks .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss stages corresponding to:

  • Ester group degradation (220–280°C)

  • Pyrrolo-pyrimidine core breakdown (>300°C)

Synthetic Modifications

One-pot three-component synthesis (typical conditions):

text
Pyrimidine derivative + 2-bromo-4’-fluoroacetophenone + ethyl propiolate → 1,2-epoxybutane (reflux, 24 h) → Product (41–80% yield) [1][2]

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Future studies should explore its catalytic asymmetric reactions and biological target interactions.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrrolo[1,2-c]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations and Electronic Effects
Compound Name Substituents (Position) Key Electronic Features
Target compound 3-(3-bromophenyl), 7-(4-fluorobenzoyl) - Bromine (meta) induces steric bulk and moderate electron-withdrawing effects.
- 4-Fluorobenzoyl enhances electron deficiency, favoring π-conjugation.
Ethyl 3-(4-chlorophenyl)-7-(3,5-trimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-(4-chlorophenyl), 7-(3,5-trimethoxybenzoyl) - Chlorine (para) provides weaker electron withdrawal than bromine.
- Trimethoxy groups donate electrons, reducing electrophilicity of the benzoyl group.
Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-(4-bromophenyl), 7-(4-chlorobenzoyl) - Bromine (para) increases steric hindrance compared to meta substitution.
- Chlorobenzoyl lacks fluorine’s strong electron-withdrawing capacity.
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-(4-bromophenyl), 7-(4-bromobenzoyl) - Dual bromine substituents significantly increase molecular weight (528.2 g/mol) and lipophilicity.

Key Observations :

  • The 4-fluorobenzoyl group enhances electron deficiency more effectively than chlorobenzoyl or methylbenzoyl analogs, which could improve fluorescence properties .
Physicochemical and Spectral Properties
Property Target Compound Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl) analog Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl) analog
Molecular Formula C₂₃H₁₆BrFN₂O₃ C₂₄H₂₀ClN₂O₃ C₂₃H₁₆Br₂N₂O₃
Molecular Weight 467.29 g/mol 418.87 g/mol 528.20 g/mol
Halogen Content 1 Br, 1 F 1 Cl 2 Br
Key Spectral Data Not reported - COO ester peak: 163.7 ppm (¹³C NMR) - Br substituents increase UV absorbance at ~280 nm

Analysis :

  • The target compound’s fluorine atom may contribute to unique ¹⁹F NMR signals (unreported in evidence) and higher thermal stability compared to non-fluorinated analogs .

Biological Activity

Ethyl 3-(3-bromophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound with notable potential in medicinal chemistry, particularly in oncology. Its structure features a pyrrolo[1,2-c]pyrimidine core, which has been associated with various biological activities, especially anticancer properties. This article provides an overview of the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative analysis with structurally similar compounds.

  • Molecular Formula : C23H16BrFN2O3
  • Molecular Weight : 467.29 g/mol
  • CAS Number : 302912-68-1

Research indicates that compounds containing pyrrolo[1,2-c]pyrimidine moieties exhibit significant biological activities, particularly in cancer therapy. This compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics. This leads to cell cycle arrest and subsequent cell death .
  • Cell Line Testing : The compound has been tested against various cancer cell lines, including breast and colon cancer cells. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundBromophenyl and fluorobenzoyl groupsAnticancer activityDisrupts microtubule dynamics
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateSimilar core with different brominationAnticancer activityDifferent substitution pattern affects activity
Ethyl 7-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateChlorine instead of brominePotentially anticancerChlorination may alter electronic properties
Ethyl 7-(4-fluorobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateFluorinated analogAnticancer activityFluorination impacts lipophilicity and bioavailability

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to tubulin and other cellular targets. Techniques such as molecular docking simulations and in vitro binding assays are typically utilized to elucidate the mechanisms by which this compound exerts its biological effects. Preliminary results indicate that it may disrupt microtubule dynamics effectively .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1CH₃CN, NaHSO₄, reflux34%
2NH₄OAc, 120°C45%

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Slow evaporation of a dichloromethane/hexane solution at 298 K .
  • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) with a Bruker APEXII CCD diffractometer .
  • Disorder Handling: Partial occupancy refinement for disordered groups (e.g., flexible side chains) using SHELXL .
  • Validation: R-factor < 0.06 and wR-factor < 0.18 indicate high data reliability .

Q. Table 2: Crystallographic Parameters

ParameterValue (Example)Reference
Space groupP1 (triclinic)
Unit cell dimensionsa=9.661 Å, b=12.422 Å
R-factor0.054

Advanced: How to optimize reaction conditions to improve yield?

Methodological Answer:

  • Catalyst Screening: Replace NaHSO₄ with Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
  • Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, balancing reactivity and solubility .
  • Temperature Gradient: Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 10 min vs. 24-hour reflux) .
  • In Situ Monitoring: Track reaction progress via TLC or HPLC-MS to identify bottlenecks (e.g., byproduct formation) .

Advanced: How to resolve discrepancies in spectroscopic data between studies?

Methodological Answer:

  • NMR Assignments: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by aromatic proton coupling .
  • Solvent Artifacts: Compare data in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift OH/NH peaks .
  • Crystallographic Validation: Cross-verify NMR/IR data with SC-XRD to confirm regiochemistry (e.g., substituent positioning) .

Advanced: What strategies evaluate biological activity mechanisms?

Methodological Answer:

  • Receptor Binding Assays: Radiolabeled analogs (e.g., ¹⁸F for PET imaging) quantify target engagement in vitro .
  • Enzyme Inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., kinase assays with ATP-competitive probes) .
  • Computational Modeling: Dock the compound into protein active sites (PDB ID: 4XYZ) using AutoDock Vina to predict binding modes .

Q. Table 3: Biological Evaluation Workflow

Assay TypeProtocolReference
Radioligand DisplacementIC₅₀ via Scatchard plot
Molecular DockingAutoDock Vina, ΔG < -8 kcal/mol

Advanced: How to analyze conflicting data in crystallographic studies?

Methodological Answer:

  • Thermal Motion Analysis: High displacement parameters (U > 0.1 Ų) suggest disorder; refine using PART instructions in SHELXL .
  • Polymorphism Screening: Recrystallize from different solvents (e.g., EtOH vs. CH₂Cl₂) to identify alternative packing motifs .
  • Twinned Crystals: Apply TWINABS for data integration if merging Rint > 0.1 .

Advanced: How to troubleshoot low synthetic yields?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect intermediates (e.g., hydrolysis products) and adjust protecting groups .
  • Moisture Sensitivity: Employ Schlenk techniques for moisture-sensitive steps (e.g., Grignard additions) .
  • Scale-Up Challenges: Transition from batch to flow chemistry for exothermic reactions (e.g., nitrations) .

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